molecular formula C6H7BrN2O2 B582322 Ethyl 3-bromo-1H-pyrazole-4-carboxylate CAS No. 1353100-91-0

Ethyl 3-bromo-1H-pyrazole-4-carboxylate

Cat. No.: B582322
CAS No.: 1353100-91-0
M. Wt: 219.038
InChI Key: HMONTLMXUZERMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 3-position and an ethyl ester group at the 4-position

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Ethyl 3-bromo-1H-pyrazole-4-carboxylate can be used as an intermediate in organic synthesis . It has potential applications in the preparation of isoxazole-4-carboxylate derivatives and isoxazole-3,5-dicarboxamides .

Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with β-ketoesters or diketones, followed by bromination. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate forms a pyrazole intermediate, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters and minimize human error .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-bromo-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

Major Products Formed:

    Substitution: Formation of 3-substituted pyrazole derivatives.

    Reduction: Formation of ethyl 3-bromo-1H-pyrazole-4-methanol.

    Oxidation: Formation of pyrazole N-oxides.

Properties

IUPAC Name

ethyl 5-bromo-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMONTLMXUZERMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719102
Record name Ethyl 5-bromo-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353100-91-0
Record name Ethyl 5-bromo-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromo-1H-pyrazole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.